1-Chloro-4-(3-phenoxypropoxy)benzene
Description
1-Chloro-4-(3-phenoxypropoxy)benzene is an organic compound with the molecular formula C15H15ClO2 It is a derivative of benzene, where a chlorine atom and a phenoxypropoxy group are substituted at the 1 and 4 positions, respectively
Properties
IUPAC Name |
1-chloro-4-(3-phenoxypropoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c16-13-7-9-15(10-8-13)18-12-4-11-17-14-5-2-1-3-6-14/h1-3,5-10H,4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYNEWAYLKGODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(3-phenoxypropoxy)benzene typically involves the reaction of 1-chloro-4-hydroxybenzene with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(3-phenoxypropoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The phenoxypropoxy group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as DMF or DMSO.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of phenoxypropoxybenzoic acid or related compounds.
Reduction: Formation of phenoxypropoxybenzene or related reduced derivatives.
Scientific Research Applications
1-Chloro-4-(3-phenoxypropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(3-phenoxypropoxy)benzene involves its interaction with various molecular targets. The phenoxypropoxy group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-phenoxybenzene: Lacks the propoxy group, making it less versatile in certain reactions.
1-Chloro-4-(3-chloropropoxy)benzene: Similar structure but with a chlorine atom instead of a phenoxy group, altering its reactivity and applications.
4-Chlorodiphenyl ether: Contains two phenyl groups, differing in its physical and chemical properties.
Uniqueness
1-Chloro-4-(3-phenoxypropoxy)benzene is unique due to the presence of both a chlorine atom and a phenoxypropoxy group, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
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